![molecular formula C10H8O2 B2386887 Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate CAS No. 35095-07-9](/img/structure/B2386887.png)

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

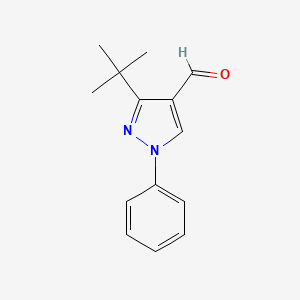

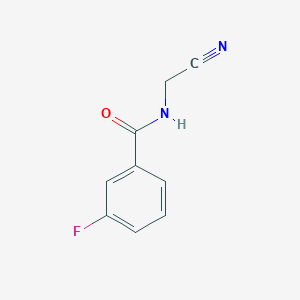

“Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate” is a chemical compound with the molecular weight of 162.19 . Its IUPAC name is “methyl bicyclo [4.2.0]octa-1,3,5-triene-7-carboxylate” and its InChI code is "1S/C10H10O2/c1-12-10 (11)9-6-7-4-2-3-5-8 (7)9/h2-5,9H,6H2,1H3" .

Molecular Structure Analysis

The molecular structure of “Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate” can be represented by the InChI code "1S/C10H10O2/c1-12-10 (11)9-6-7-4-2-3-5-8 (7)9/h2-5,9H,6H2,1H3" .Physical And Chemical Properties Analysis

“Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate” is a liquid with a molecular weight of 162.19 .Aplicaciones Científicas De Investigación

Tandem Catalysis and Bicyclo[4.2.0]octa-1,5,7-trienes Synthesis

The preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure has been explored. Researchers employ a rhodium(I) complex as a catalyst, which orchestrates a fascinating auto-tandem action. This process involves head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne. The flexible NHC-based pincer ligand in the rhodium catalyst adapts to mer- and fac-coordination modes, facilitating orthogonal mechanistic demands .

Synthesis of Azabicyclo[4.2.0]octa-1,3,5-trien-8-one Analogues

Researchers have investigated azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues. These compounds exhibit unique properties and potential applications in various fields. Further studies explore their reactivity, stability, and potential as building blocks for novel materials .

Polymerization and Material Applications

Benzocyclobutene (BCB) serves as a precursor to highly reactive orthoquinodimethane. Researchers have harnessed this reactivity to synthesize thermoset, thermoplastic, and even elastomeric resins. BCB-based polymers find applications in microelectronics, optics, and electrical components due to their excellent thermal stability and low dielectric constant .

Crosslinking Additives

Poly(methacrylate) with benzocyclobutene side chains has been synthesized as a crosslinking additive. When combined with benzocyclobutene-functionalized fullerene, it enables thermal insolubilization following solution processing. This approach enhances material properties and opens avenues for tailored applications .

High-Performance Materials

BCB-based structures, numbering in the hundreds, offer abundant resources for producing high-performance materials. Researchers continue to explore novel derivatives and applications, including microelectronic devices, coatings, and adhesives .

Ring Opening Temperature of Substituted Benzocyclobutenes

Understanding the effects of substituents on the ring opening temperature of benzocyclobutenes is crucial. For instance, substituents like -CH2-, -C=O, and -NH-CO-R influence the thermal behavior of these compounds. This knowledge informs material design and processing conditions .

Mecanismo De Acción

Mode of Action

It’s known that the compound can undergo facile and irreversible oxidative coupling . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

The compound’s potential to undergo oxidative coupling suggests it may interact with redox-related pathways .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption , which could impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate . .

Propiedades

IUPAC Name |

methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10(11)9-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGYSWFRKUQSLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)

amine hydrochloride](/img/structure/B2386809.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2386811.png)

![3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2386812.png)

![(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide](/img/structure/B2386813.png)

![3-(4-Methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2386821.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2386826.png)